molecular formula C13H12ClN5O2 B2433911 7-[(2-Chlorophenyl)methyl]-8-imino-3-methyl-2,3,6,7,8,9-hexahydro-1H-purine-2,6-dione CAS No. 303973-72-0

7-[(2-Chlorophenyl)methyl]-8-imino-3-methyl-2,3,6,7,8,9-hexahydro-1H-purine-2,6-dione

Cat. No.: B2433911
CAS No.: 303973-72-0
M. Wt: 305.72
InChI Key: QXPPDUKXOXRVOC-UHFFFAOYSA-N
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Description

7-[(2-Chlorophenyl)methyl]-8-imino-3-methyl-2,3,6,7,8,9-hexahydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Chlorophenyl)methyl]-8-imino-3-methyl-2,3,6,7,8,9-hexahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Substitution Reaction: Introduction of the 2-chlorobenzyl group through a nucleophilic substitution reaction.

    Amination: Introduction of the amino group at the 8-position using amination reactions.

    Methylation: Methylation at the 3-position using methylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: Various substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-Chlorophenyl)methyl]-8-imino-3-methyl-2,3,6,7,8,9-hexahydro-1H-purine-2,6-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    8-amino-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the chlorine atom on the benzyl group.

    8-amino-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a fluorine atom instead of chlorine.

    8-amino-7-(2-methylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a methyl group instead of chlorine.

Properties

IUPAC Name

8-amino-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-4-2-3-5-8(7)14/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPPDUKXOXRVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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